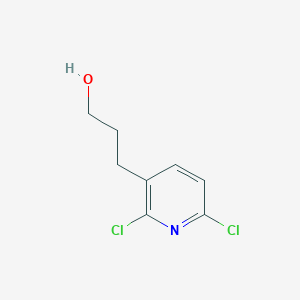
1-(3-Chloro-4-methoxybenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-methoxybenzyl)guanidine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with guanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Analyse Chemischer Reaktionen
1-(3-Chloro-4-methoxybenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methoxybenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methoxybenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Methoxybenzyl)guanidine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chlorobenzyl)guanidine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-(3-Chloro-4-methylbenzyl)guanidine: The methyl group instead of the methoxy group can alter its chemical properties and applications
Eigenschaften
Molekularformel |
C9H12ClN3O |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-[(3-chloro-4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
InChI-Schlüssel |
AZIKBZVFAZCMMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


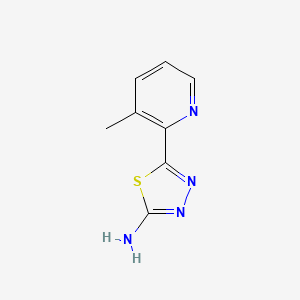



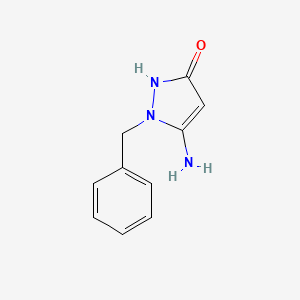


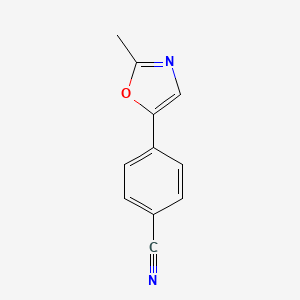
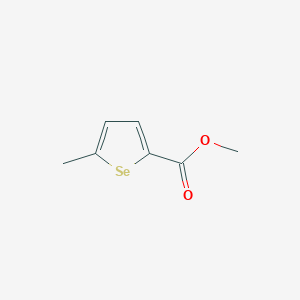
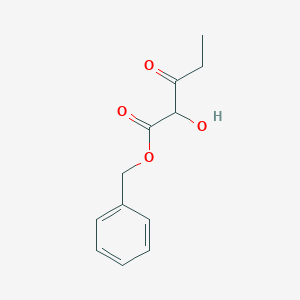
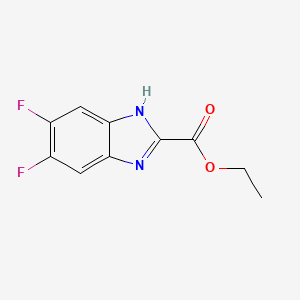
![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)

